molecular formula C10H13FN2 B1329745 1-(3-Fluorophenyl)piperazine CAS No. 3801-89-6

1-(3-Fluorophenyl)piperazine

Cat. No. B1329745
CAS RN: 3801-89-6
M. Wt: 180.22 g/mol
InChI Key: KIFCSMQTGWVMOD-UHFFFAOYSA-N
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Patent
US04552878

Procedure details

The 1-(3-chloropropyl)-4-(3-fluorophenyl piperazine used is prepared in the following manner: 32 g (203 m. moles) of 1-bromo-3-chloropropane are added drop by drop to a mixture of 12.2 g (67.7 m. moles) Of 1-(3-fluorophenyl piperazine [prepared according to D. R. Maxwell and W. R. Wragg, English Pat. No. 943,739, C.A. 60, 5522c (1964)], 9.4 g (68 m. moles) of potassium carbonate and 135 cc of N,N-dimethylformamide. The stirring is continued for 9 hours at ambient temperature. The inorganic products are then removed by filtration, then the filtrate is concentrated under reduced pressure. The residue is dissolved in ether, the solution washed with a saturated solution of sodium chloride, then dried on sodium sulfate. The evaporation of the ether supplies an oil which is distilled (boiling1 =137°-140°). The 1-(3-chloropropyl)-4-(3-fluorophenyl)piperazine is obtained in the form of an oil that is crystallized in hexane. Yield: 11.6 g (67%), Melting point=48°-49° C.
[Compound]
Name
1-(3-chloropropyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5522c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.4 g
Type
reactant
Reaction Step Five
Quantity
135 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].[F:6][C:7]1[CH:8]=[C:9]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:6][C:7]1[CH:8]=[C:9]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.[Cl:5][CH2:4][CH2:3][CH2:2][N:16]1[CH2:15][CH2:14][N:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([F:6])[CH:8]=2)[CH2:18][CH2:17]1 |f:2.3.4|

Inputs

Step One
Name
1-(3-chloropropyl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)N1CCNCC1
Step Four
Name
5522c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
9.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
135 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The inorganic products are then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether
WASH
Type
WASH
Details
the solution washed with a saturated solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
The evaporation of the ether
DISTILLATION
Type
DISTILLATION
Details
is distilled (boiling1 =137°-140°)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1CCNCC1
Name
Type
product
Smiles
ClCCCN1CCN(CC1)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.